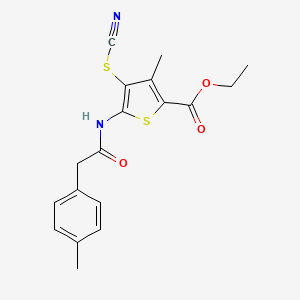

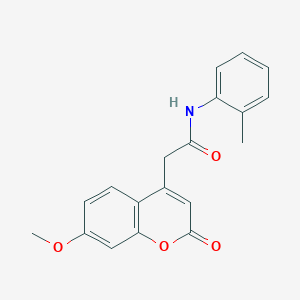

Ethyl 3-methyl-4-thiocyanato-5-(2-(p-tolyl)acetamido)thiophene-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Synthesis Analysis

Thiophene derivatives can be synthesized through various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions, depending on their specific structure and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can vary greatly depending on their specific structure .科学的研究の応用

Synthesis and Chemical Properties

A range of thiophene derivatives, including those related to the specified compound, have been synthesized through different chemical reactions, demonstrating the versatility of thiophene-based compounds in organic synthesis. For instance, the Gewald reaction has been employed for the synthesis of thiophene derivatives showing potential in various chemical applications due to their unique structure and functional groups (Sun, Huang, & Ding, 2010).

Antimicrobial and Antifungal Activity

Thiophene derivatives have been evaluated for their antimicrobial and antifungal activities. Some compounds exhibit significant activity against various microbial strains, suggesting their potential as antimicrobial agents. Notably, compounds synthesized from ethyl 5-acetyl-4-methyl-2-(phenylamino)thiophene-3-carboxylate demonstrated promising antimicrobial properties, with some showing higher potency than standard drugs (Mabkhot et al., 2015).

Electrochromic Properties

The electrochromic properties of thiophene derivatives have been explored, highlighting their potential applications in electronic devices. For example, conducting copolymers of thiophene carboxylate with thiophene and pyrrole have been synthesized and characterized, showing promise for use in electrochromic devices due to their color-changing abilities upon oxidation or reduction (Bulut et al., 2004).

Antiproliferative Activity

Thiophene derivatives have also been studied for their antiproliferative activity against various cancer cell lines. Some newly synthesized thiophene and thienopyrimidine derivatives exhibited remarkable activity, particularly against breast cancer cell lines, suggesting their potential in cancer therapy (Ghorab et al., 2013).

Corrosion Inhibition

Research into pyranopyrazole derivatives, structurally related to thiophene compounds, has shown their effectiveness as corrosion inhibitors for mild steel, relevant for industrial applications. This demonstrates the potential utility of thiophene derivatives in protecting metals from corrosion (Dohare et al., 2017).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

ethyl 3-methyl-5-[[2-(4-methylphenyl)acetyl]amino]-4-thiocyanatothiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S2/c1-4-23-18(22)16-12(3)15(24-10-19)17(25-16)20-14(21)9-13-7-5-11(2)6-8-13/h5-8H,4,9H2,1-3H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGFLEBRMXWGHHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(S1)NC(=O)CC2=CC=C(C=C2)C)SC#N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![rac-(1R,2R,6S,7S)-4-Azatricyclo[5.2.2.0~2,6~]undecane hydrochloride](/img/structure/B2652108.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)cyclopropanecarboxamide](/img/structure/B2652115.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide](/img/structure/B2652116.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)butyramide](/img/structure/B2652117.png)

![(E)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2652125.png)

![4-[(2-Chlorobenzyl)thio]-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2652127.png)

![(5Z)-3-methyl-5-[(3-phenoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2652130.png)